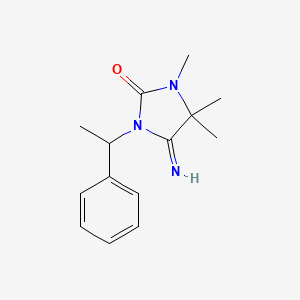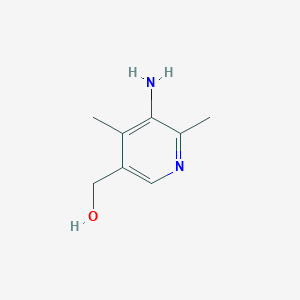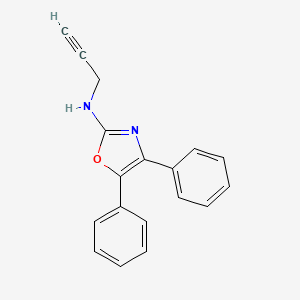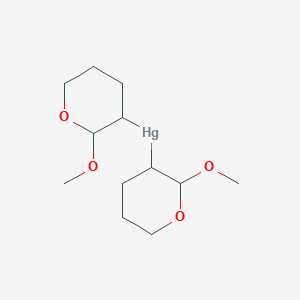
2-(1-Ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a methoxyphenyl group, and an ethylpiperidinyl moiety. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrobromide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrobromide salt form.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(1-Ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole
- 2-(1-Ethylpiperidin-4-yl)-4-(4-hydroxyphenyl)-1,3-thiazole
- 2-(1-Ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-oxazole
Uniqueness
2-(1-Ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and the methoxyphenyl group contributes to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
88654-53-9 |
|---|---|
Fórmula molecular |
C17H23BrN2OS |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
2-(1-ethylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C17H22N2OS.BrH/c1-3-19-10-8-14(9-11-19)17-18-16(12-21-17)13-4-6-15(20-2)7-5-13;/h4-7,12,14H,3,8-11H2,1-2H3;1H |
Clave InChI |
PZZLCRLGEMXNNA-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)OC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14378712.png)
![2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one](/img/structure/B14378719.png)


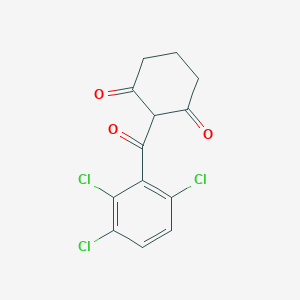
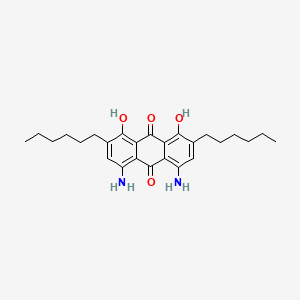
![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)
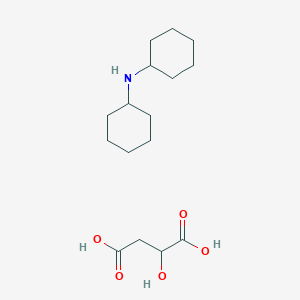
![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)
